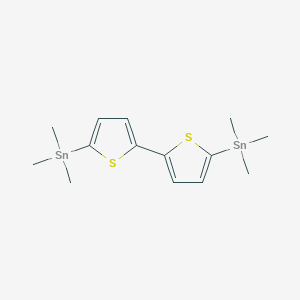

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

Description

Propriétés

IUPAC Name |

trimethyl-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4S2.6CH3.2Sn/c1-3-7(9-5-1)8-4-2-6-10-8;;;;;;;;/h1-4H;6*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRPCDOGSNNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22S2Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143367-56-0 | |

| Record name | 143367-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene typically involves the stannylation of 2,2’-bithiophene. One common method is the reaction of 2,2’-bithiophene with trimethyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete stannylation.

Industrial Production Methods

While specific industrial production methods for 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during production.

Analyse Des Réactions Chimiques

Types of Reactions

5,5’-Bis(trimethylstannyl)-2,2’-bithiophene can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The trimethylstannyl groups can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophiles such as halogens or alkyl halides can react with the trimethylstannyl groups, often in the presence of a catalyst like palladium.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydro derivatives of 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₁₄H₂₂S₂Sn₂

- Molecular Weight : 491.87 g/mol

- CAS Number : 143367-56-0

- Appearance : White flakes

- Purity : >98%

- Melting Point : 96 °C - 100 °C

The compound features two thiophene rings connected by a single bond, with trimethylstannyl groups attached to the 5-position of each thiophene ring. This structure allows for effective π-conjugation, which is crucial for its electronic properties.

Organic Electronics

BTT is primarily utilized as a building block for synthesizing small molecules and polymer semiconductors in various organic electronic devices:

- Organic Field-Effect Transistors (OFETs) : BTT is used to create semiconducting polymers that exhibit high charge mobility and stability, essential for efficient OFET operation .

- Organic Light-Emitting Diodes (OLEDs) : The compound contributes to the development of OLED materials that offer improved light emission properties and efficiency .

- Organic Photovoltaics (OPVs) : BTT plays a crucial role in synthesizing low band-gap polymers that enhance the performance of OPVs by facilitating better charge separation and transport .

Materials Science

BTT is instrumental in developing new materials with unique electronic and optical properties. Its ability to participate in Stille coupling reactions allows for the formation of diverse polymer backbones with tunable properties. This versatility is particularly beneficial in creating advanced materials for flexible electronics and other applications .

Synthesis of Conjugated Polymers

The compound serves as a precursor for synthesizing various thiophene-based compounds and materials. It can be reacted with dibromo-functionalized monomers under Stille conditions to generate polymers with specific optoelectronic characteristics. For example, it has been used to synthesize poly{[N,N′-bis(2-octyldodecyl)-1,4,5,8-naphthalenedicarboximide-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} (PNDI2OD-T2), which demonstrates enhanced n-dopability .

Case Study 1: Synthesis of PDPP4T

In a laboratory setting, BTT was utilized to synthesize PDPP4T, a polymer known for its application in organic photovoltaics. The synthesis involved reacting BTT with various dibromo-functionalized monomers under optimized Stille coupling conditions to achieve high molecular weight and purity .

Case Study 2: Development of High-Efficiency OPVs

Research demonstrated that incorporating BTT into donor–acceptor alternating copolymers significantly improved the power conversion efficiency of OPVs. The resulting polymers exhibited efficiencies ranging from 3% to 4%, outperforming other conventional polymers utilized in similar applications .

Mécanisme D'action

The mechanism of action of 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene primarily involves its ability to participate in π-conjugation due to the presence of thiophene rings. This π-conjugation allows for the delocalization of electrons, which is crucial for its electronic properties. The trimethylstannyl groups can also participate in various chemical reactions, enabling the modification of the compound for specific applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stannylated Bithiophene Derivatives

4,4'-Bis(octyloxy)-2,2'-bis(trimethylstannyl)-5,5'-bithiazole

- Structure : Replaces thiophene with thiazole rings, introducing nitrogen atoms and alkoxy side chains.

- Synthesis : Prepared via Stille polycondensation with Y6-OD-2Br, similar to 5,5'-bis(trimethylstannyl)-2,2'-bithiophene .

- Properties :

5,5'-Bis(3-dodecyl-2-thienyl)-2,2'-bithiophene

- Structure : Features dodecyl chains at the 3-positions of peripheral thiophenes.

- Application : Enhances solubility and molecular packing in OFETs.

- Performance : Exhibits hole mobility up to 0.1 cm²/V·s in thin-film transistors, comparable to SnMe₃-substituted analogs but with lower Stille reactivity due to bulky alkyl substituents .

Non-Stannylated Bithiophene Derivatives

trans,trans-5,5'-Bis(4-butylphenylvinyl)-2,2'-bithienyl (Compound I)

- Structure : Vinylene-linked aryl groups at 5,5'-positions.

- Synthesis : Wittig reaction between bithiophene-dicarbaldehyde and phosphonium salts .

- Properties :

2,2',5,5'-Tetramethyl-4,4'-bis(diphenylphosphino)-3,3'-bithiophene

Thiophene-Based Dicarboxaldehydes

Bithiophene Dicarboxaldehydes

Key Comparative Data

Research Findings and Performance Insights

Reactivity in Polymerization :

Electronic Properties :

- Polymers derived from this compound (e.g., PNDI2OD-T2) exhibit electron mobilities up to 0.5 cm²/V·s, outperforming thiazole-based analogs due to superior backbone coplanarity .

- Alkyl-substituted derivatives (e.g., 5,5'-bis(3-dodecyl-2-thienyl)-bithiophene) prioritize solubility over mobility, limiting their use in high-performance devices .

Thermal and Chemical Stability :

- SnMe₃-substituted bithiophene demonstrates stability under microwave-assisted polymerization (170°C), whereas vinyl-aryl derivatives (e.g., Compound I) decompose at elevated temperatures .

Activité Biologique

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene (BTST) is a compound that has garnered attention in the field of organic electronics and materials science. Its biological activity, while not as extensively studied as its electronic properties, presents interesting implications for its use in various applications, including drug delivery systems and biocompatible materials.

- CAS Number : 143367-56-0

- Molecular Formula : C₁₄H₂₂S₂Sn₂

- Molecular Weight : 491.87 g/mol

- Appearance : White flakes

- Melting Point : 96 °C - 100 °C

- Purity : >98%

BTST functions primarily as a building block for semiconducting materials used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its biological activity can be inferred from its interactions within biochemical pathways, particularly through its potential to modulate protein functions and influence cellular processes.

Potential Biological Mechanisms

- Enzyme Interaction : BTST may interact with specific enzymes, potentially acting as an inhibitor or modulator. Such interactions can alter enzyme kinetics and affect metabolic pathways.

- Cellular Uptake : The compound's structure allows for possible cellular uptake, which could lead to alterations in cellular signaling pathways.

- Biocompatibility : The presence of tin in its structure raises questions about toxicity and biocompatibility, which are critical for any biological application.

Case Studies

-

Polymer Synthesis and Biological Applications :

- BTST has been utilized in the synthesis of n-dopable π-conjugated polymers, such as poly{[N,N′-bis(2-octyldodecyl)-1,4,5,8-naphthalenedicarboximide-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} (PNDI2OD-T2). These polymers exhibit electronic properties that could be harnessed for drug delivery systems due to their ability to encapsulate therapeutic agents .

- Electrochemical Properties :

- Toxicological Assessments :

Data Table: Summary of Biological Activity Research

| Study/Source | Findings | Implications |

|---|---|---|

| Ossila Product Information | Utilized in polymer synthesis for OFETs and OLEDs | Potential for drug delivery systems |

| Polymer Chemistry Journal | Exhibits reversible oxidation behavior | Useful in biosensor applications |

| Toxicology Reviews | Concerns over organotin toxicity | Need for further safety assessments |

Q & A

Q. What are the standard synthetic routes for preparing 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, and what methodological considerations are critical?

The compound is typically synthesized via Stille coupling or transmetallation reactions. A common approach involves reacting 5,5′-dibromo-2,2′-bithiophene with trimethyltin chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under anhydrous conditions. Microwave-assisted synthesis (100–170°C, 5–25 minutes) in toluene yields ~56% product, with precipitation in methanol for purification . Alternative routes use Pd(PPh₃)₂Cl₂ in dry toluene, achieving 66% yield after column chromatography . Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ is preferred for microwave reactions, while Pd(PPh₃)₂Cl₂ may improve air stability.

- Solvent purity : Anhydrous toluene prevents side reactions.

- Workup : Methanol precipitation removes unreacted tin reagents.

Table 1. Synthesis Conditions Comparison

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 170°C (MW) | 56% | |

| Pd(PPh₃)₂Cl₂ | Toluene | RT–Reflux | 66% |

Q. How is this compound characterized to confirm structural integrity?

Characterization relies on ¹H/¹³C NMR and elemental analysis . For example:

- ¹H NMR (CDCl₃/CD₃OD): δ 7.43 (d, Th-H), 7.12 (d, Th-H), 4.36 (t, CH₂N) .

- Elemental analysis : Matches calculated values for C, H, N, and S within 0.5% deviation .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., calcd. 596.68 g/mol) .

Q. What purification methods are effective for isolating this compound?

- Precipitation : Crude product is poured into methanol to precipitate impurities .

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) removes tin byproducts .

- Recrystallization : N,N-Dimethylformamide (DMF) yields red crystals for X-ray analysis .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalyst, solvent) impact the yield and purity of Stille coupling reactions involving this compound?

- Catalyst : Pd(PPh₃)₄ under microwave irradiation accelerates coupling but may degrade heat-sensitive substrates. Pd(PPh₃)₂Cl₂ offers better stability for prolonged reactions .

- Solvent : Toluene minimizes side reactions vs. polar solvents like DMF, which may stabilize intermediates but complicate purification .

- Temperature : Microwave heating (170°C) reduces reaction time but risks decomposition; conventional heating (reflux) allows better control .

Q. What contradictions exist in reported yields for derivatives synthesized from this compound, and how can they be resolved?

Yields for imide-flanked derivatives (e.g., Phth-Th₂-Phth) vary from 56% to 66% due to:

- Substrate reactivity : Electron-deficient anhydrides (e.g., naphthalic vs. phthalic) alter coupling efficiency .

- Workup methods : Precipitation vs. chromatography affects recovery of low-solubility products .

- Microwave uniformity : Inconsistent irradiation in batch reactors may lead to reproducibility issues .

Q. How does this compound enable the design of donor-acceptor polymers for organic electronics?

The stannyl groups facilitate Stille polymerization with electron-deficient monomers (e.g., benzobisazoles), forming conjugated polymers with tunable bandgaps. For example:

- PQT-12 : A polymer using this monomer exhibits high charge mobility (0.1–0.3 cm²/V·s) in organic thin-film transistors .

- Organic electrochemical transistors (OECTs) : Copolymers with thieno[3,2-b]thiophene show stable doping/dedoping cycles due to extended π-conjugation .

Table 2. Polymer Applications

| Polymer | Application | Performance Metric | Reference |

|---|---|---|---|

| PQT-12 | Organic transistors | Mobility: 0.1–0.3 cm²/V·s | |

| D-A Copolymers | OECTs | ON/OFF ratio: >10⁴ |

Q. What strategies mitigate air/moisture sensitivity during handling and storage?

- Inert atmosphere : Reactions conducted under argon/nitrogen prevent oxidation of tin groups .

- Storage : Sealed vials with desiccants (e.g., molecular sieves) at –20°C .

- Stabilization : Coordinating solvents (e.g., THF) reduce decomposition during long-term storage .

Q. How does substituent engineering on the bithiophene core influence optoelectronic properties?

- Electron-rich cores : The bithiophene unit enhances π-conjugation, reducing bandgaps (e.g., 1.8–2.2 eV) .

- Imide substituents : Electron-withdrawing groups (e.g., phthalimide) lower LUMO levels, improving electron transport in n-type semiconductors .

Q. What are the limitations of Stille coupling compared to alternative methods (e.g., Suzuki, C-H activation) for bithiophene derivatives?

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

- Catalyst loading : Pd costs necessitate ligand optimization (e.g., bulky phosphines for higher turnover) .

- Microwave limitations : Batch reactors are impractical; transitioning to oil-bath heating reduces yields by 10–15% .

- Purification : Column chromatography becomes inefficient; recrystallization or fractional precipitation is preferred .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.